N-cyclohexyl-2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzamide
N-cyclohexyl-2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1003127
InChI:
InChI=1S/C23H27N3O2S/c27-21(16-15-17-9-3-1-4-10-17)26-23(29)25-20-14-8-7-13-19(20)22(28)24-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15-16H2,(H,24,28)(H2,25,26,27,29)
SMILES:
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)CCC3=CC=CC=C3
Molecular Formula:
C23H27N3O2S
Molecular Weight:
409.5 g/mol
N-cyclohexyl-2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzamide
CAS No.:
Cat. No.: VC1003127
Molecular Formula: C23H27N3O2S
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27N3O2S |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N-cyclohexyl-2-(3-phenylpropanoylcarbamothioylamino)benzamide |
| Standard InChI | InChI=1S/C23H27N3O2S/c27-21(16-15-17-9-3-1-4-10-17)26-23(29)25-20-14-8-7-13-19(20)22(28)24-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15-16H2,(H,24,28)(H2,25,26,27,29) |
| Standard InChI Key | XLSMXIJEGNJXDW-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)CCC3=CC=CC=C3 |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)CCC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator